3'-ブロモ-4'-モルホリノアセトフェノン

説明

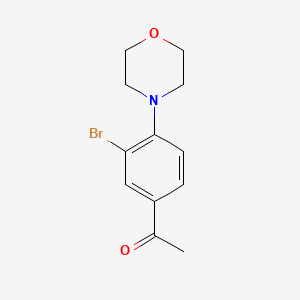

3’-Bromo-4’-morpholinoacetophenone is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol. It is typically a white to yellow solid and is known for its unique properties that make it suitable for various scientific studies. The compound’s IUPAC name is 1-[3-bromo-4-(4-morpholinyl)phenyl]ethanone.

科学的研究の応用

Antibacterial Activity

One notable application of 3'-Bromo-4'-morpholinoacetophenone is its potential as an antibacterial agent. Research has indicated that derivatives of acetophenone exhibit varying degrees of antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains. In a study examining structure-activity relationships, several synthesized compounds demonstrated promising antibacterial properties, suggesting that modifications to the acetophenone structure can enhance efficacy against resistant pathogens .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various novel derivatives with enhanced biological activities. For instance, it can be utilized in the creation of thiosemicarbazones, which have shown potential in anti-cancer applications. These derivatives are synthesized by reacting 3'-Bromo-4'-morpholinoacetophenone with thiosemicarbazones, leading to compounds that promote apoptosis in cancer cells and exhibit low cytotoxicity .

Insecticidal Properties

Research has also explored the insecticidal properties of halogen-substituted compounds similar to 3'-Bromo-4'-morpholinoacetophenone. These compounds have been reported to possess significant activity against various arthropods, making them candidates for agricultural applications in pest control .

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties, particularly against specific cancer cell lines. Studies have shown that modifications to the morpholino group can yield compounds that effectively inhibit tumor growth and induce cell cycle arrest in malignant cells . The mechanism often involves targeting specific pathways related to cell proliferation and survival.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of 3'-Bromo-4'-morpholinoacetophenone has provided insights into how structural modifications affect biological activity. For example, variations in the substituents on the phenyl ring can significantly influence the compound's potency as an antibacterial or anticancer agent . This information is crucial for guiding future drug design efforts.

Data Table: Summary of Applications

Case Studies

- Antibacterial Study : A focused set of acetophenone derivatives was synthesized and tested for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications significantly enhanced activity, highlighting the importance of structural diversity in developing new antibiotics .

- Anticancer Research : In a study aimed at synthesizing novel thiosemicarbazones from 3'-Bromo-4'-morpholinoacetophenone, researchers demonstrated that these compounds could effectively induce apoptosis in K562 leukemia cells while showing minimal toxicity to normal cells, underscoring their therapeutic potential .

- Insecticidal Application : A patent described the use of halogenated acetophenone derivatives, including those similar to 3'-Bromo-4'-morpholinoacetophenone, as insecticides effective against various pests, showcasing their agricultural relevance .

準備方法

Synthetic Routes and Reaction Conditions

3’-Bromo-4’-morpholinoacetophenone can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent .

Industrial Production Methods

Industrial production methods for 3’-Bromo-4’-morpholinoacetophenone typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, reaction time, and the molar ratio of reagents, are optimized to achieve the desired product efficiently .

化学反応の分析

Types of Reactions

3’-Bromo-4’-morpholinoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted acetophenone derivatives.

Oxidation Reactions: Products include ketones or carboxylic acids.

Reduction Reactions: Products include alcohol derivatives.

作用機序

The mechanism of action of 3’-Bromo-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

類似化合物との比較

Similar Compounds

4’-Bromoacetophenone: Similar in structure but lacks the morpholino group.

3’-Chloro-4’-morpholinoacetophenone: Similar but with a chlorine atom instead of bromine.

4’-Morpholinoacetophenone: Lacks the bromine atom.

Uniqueness

3’-Bromo-4’-morpholinoacetophenone is unique due to the presence of both the bromine atom and the morpholino group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research .

生物活性

3'-Bromo-4'-morpholinoacetophenone (CAS Number: 957066-05-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3'-Bromo-4'-morpholinoacetophenone can be represented as follows:

- Molecular Formula: C12H14BrNO2

- Molecular Weight: 284.15 g/mol

- Structural Features: The compound features a bromine atom at the 3' position and a morpholino group attached to the acetophenone moiety, which may influence its interaction with biological targets.

The biological activity of 3'-Bromo-4'-morpholinoacetophenone is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- DNA Intercalation: Similar to other acetophenone derivatives, it may intercalate into DNA, leading to alterations in gene expression and cellular functions.

- Receptor Modulation: It may act on specific receptors, modulating their activity and influencing downstream signaling cascades.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of assessing the therapeutic potential of new compounds. The following table summarizes findings from various studies evaluating the cytotoxic effects of 3'-Bromo-4'-morpholinoacetophenone on different cancer cell lines.

| Cell Line | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| HeLa | 15.2 | MTT Assay | |

| MCF-7 | 12.5 | MTT Assay | |

| A549 | 20.0 | MTT Assay | |

| HepG2 | 18.5 | MTT Assay |

These results indicate that 3'-Bromo-4'-morpholinoacetophenone exhibits significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study focused on the anticancer properties of morpholinoacetophenone derivatives, including 3'-Bromo-4'-morpholinoacetophenone, demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported enhanced apoptosis markers in treated cells compared to controls, indicating a promising therapeutic avenue for cancer treatment .

- Antimicrobial Properties : Another investigation explored the antimicrobial efficacy of various acetophenone derivatives against bacterial strains. The results indicated that 3'-Bromo-4'-morpholinoacetophenone exhibited notable inhibition against Gram-positive bacteria, suggesting its potential role as an antimicrobial agent .

Pharmacological Applications

Given its biological activity, 3'-Bromo-4'-morpholinoacetophenone holds promise for various pharmacological applications:

- Cancer Therapy : Its cytotoxic effects make it a candidate for further development as an anticancer drug.

- Antimicrobial Treatment : Its effectiveness against certain bacterial strains positions it as a potential lead compound for developing new antibiotics.

特性

IUPAC Name |

1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSRLSYOANMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650351 | |

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-05-6 | |

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。